molecular formula C8H9NO B1168258 2,3-Dihydro-1H-isoindol-4-ol CAS No. 118924-03-1

2,3-Dihydro-1H-isoindol-4-ol

Cat. No.: B1168258
CAS No.: 118924-03-1
M. Wt: 135.16 g/mol
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Description

Contextualization within the Isoindoline (B1297411) Class of Heterocycles

2,3-Dihydro-1H-isoindol-4-ol, also known as isoindolin-4-ol, belongs to the isoindoline class of heterocycles. vulcanchem.com The core of this class is the isoindoline skeleton, a bicyclic structure where a benzene (B151609) ring is fused to a five-membered nitrogen-containing pyrrolidine (B122466) ring. mdpi.combeilstein-journals.org This fusion of an aromatic and a saturated heterocyclic ring imparts a unique combination of rigidity and conformational flexibility.

The parent compound, isoindoline (2,3-dihydro-1H-isoindole), is the fully reduced member of the isoindole family. beilstein-journals.orgnih.gov The introduction of substituents onto this core structure gives rise to a diverse array of isoindoline derivatives with varied chemical and physical properties. In the case of this compound, the key feature is the hydroxyl (-OH) group attached to the 4-position of the isoindoline framework. vulcanchem.com This hydroxyl group introduces polarity to the molecule, enhancing its potential for hydrogen bonding and influencing its solubility and interactions with other molecules. vulcanchem.com

Academic Significance and Research Trajectory of Substituted Isoindolines

Substituted isoindolines have garnered considerable attention from the scientific community due to their presence in numerous natural products and pharmaceutically active compounds. mdpi.com The isoindoline scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. preprints.orgpsu.edu This has led to the development of a remarkable range of isoindoline derivatives with diverse biological activities. mdpi.com

The research into substituted isoindolines has a rich history, leading to the discovery of drugs for a variety of conditions. Currently, there are ten approved drugs that feature the isoindoline heterocyclic core in their chemical structures. mdpi.com These include treatments for multiple myeloma, inflammation, hypertension, and obesity. mdpi.com

The academic and industrial interest in this class of compounds continues to drive the development of new synthetic methodologies. Researchers are constantly exploring more efficient and scalable routes for the synthesis of isoindolines, including both racemic and optically active forms. rsc.orgchinesechemsoc.org Recent advancements include palladium-catalyzed asymmetric intramolecular allylic C–H amination reactions to produce chiral isoindolines with high efficiency and enantioselectivity. chinesechemsoc.org The ongoing research into substituted isoindolines highlights their enduring importance and vast potential in the development of new medicines and functional materials. ontosight.ainih.gov

Structural Framework of this compound and its Relevance to Advanced Chemical Research

The structural framework of this compound consists of a benzene ring fused to a partially reduced pyrrole (B145914) ring, creating the isoindoline core. vulcanchem.com The hydroxyl group at the 4-position and the nitrogen atom within the pyrrolidine ring are key functional groups that dictate the molecule's chemical behavior. vulcanchem.com The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor. vulcanchem.com

This specific arrangement of atoms makes this compound a versatile building block in advanced chemical research. Its structural features allow for further chemical modifications, such as alkylation or acylation at the nitrogen atom, to create a library of new compounds with potentially unique properties. vulcanchem.com The isoindoline core is a recognized structural motif in various bioactive molecules, making this compound a valuable intermediate in the synthesis of potential pharmaceutical agents.

The combination of the aromatic ring and the functionalized heterocyclic ring in this compound provides a scaffold that can be tailored for specific applications, including the development of novel inhibitors for enzymes like histone deacetylases (HDACs) or ligands for sigma receptors. nih.govucl.ac.uk The continued exploration of this and other substituted isoindolines is a testament to their relevance in the ongoing quest for new and improved chemical entities for a wide range of applications.

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol vulcanchem.com
CAS Number 118924-03-1 vulcanchem.com
Chemical Class Heterocyclic amine, phenol (B47542) vulcanchem.com
Hydrogen Bond Donors 2 (OH, NH) vulcanchem.com
Hydrogen Bond Acceptors 2 (O, N) vulcanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-isoindol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h1-3,9-10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRQKHWUGHTSHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20922811
Record name 2,3-Dihydro-1H-isoindol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118924-03-1
Record name 2,3-Dihydro-1H-isoindol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20922811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2,3 Dihydro 1h Isoindol 4 Ol and Its Derivatives

Strategies for Constructing the 2,3-Dihydro-1H-isoindole Core

The construction of the 2,3-dihydro-1H-isoindole, or isoindoline (B1297411), nucleus can be achieved through a diverse array of synthetic routes. These methods offer flexibility in terms of starting materials, reaction conditions, and the introduction of various substituents onto the heterocyclic framework.

A well-established method for synthesizing the isoindoline core involves the reduction of phthalimide (B116566) derivatives. vulcanchem.comresearchgate.net The use of borane-tetrahydrofuran (B86392) complex (BH3/THF) is a common approach for this transformation. researchgate.netchim.itrsc.org For instance, the reduction of N-substituted phthalimides with borane (B79455) in refluxing tetrahydrofuran (B95107) provides the corresponding isoindolines in good yields. rsc.org This method was utilized in the synthesis of a donor moiety where a substituted phthalimide was reduced to the isoindoline with borane in refluxing tetrahydrofuran. rsc.org Another reductive strategy employs the reduction of phthalaldehyde with tetracarbonylhydridoferrate. vulcanchem.comresearchgate.net Additionally, isoindolines can be obtained through the reduction of corresponding lactams, which are themselves synthesized via the cyclization of aryl-substituted isocyanates. chim.it

Reductive amination of 2-carboxybenzaldehyde (B143210) with various amines in the presence of a platinum nanowire catalyst under a hydrogen atmosphere also yields N-substituted isoindolinones, which are closely related to the isoindoline core. organic-chemistry.org Furthermore, an indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde (B127526) provides a one-pot route to isoindolin-1-ones. clockss.org

Metalation followed by alkylation provides another avenue to the isoindoline scaffold. One such multi-step strategy involves the metalation-alkylation of a formamidine. vulcanchem.com A notable example is the reaction of N-alkyl-N-(o-bromobenzyl)benzamides with butyllithium (B86547) at low temperatures, which is thought to proceed through an intermediate that oxidizes to the 2-alkyl-3-aryl-2,3-dihydro-1H-isoindol-1-one upon workup. researchgate.net

Transition metal-catalyzed reactions have emerged as powerful tools for constructing the isoindoline ring system. Catalytic N-heterocyclization using a Cp*Ir complex represents one such advanced method. vulcanchem.com Rhodium-catalyzed C-H activation and annulation of isoindole N-oxides have also been developed. chim.it Similarly, cobalt-catalyzed cyclization of 2-bromobenzamides with carbodiimides offers a novel route to 3-(imino)isoindolin-1-ones. mdpi.com These catalytic systems often exhibit good functional group tolerance. mdpi.com

Palladium-catalyzed reactions are also prominent. For instance, a palladium-catalyzed borylation can be used to introduce a boronic ester onto an isoindoline ring. rsc.org Another approach involves a palladium-catalyzed intramolecular arylation and borylation cascade of unsaturated amides to produce boron-substituted oxindoles, which are structurally related to isoindolinones. researchgate.net

Cycloaddition reactions provide a powerful means to construct the isoindoline framework with control over stereochemistry. osi.lv Intramolecular Diels-Alder reactions of N-pentadienyl-N-propargyl derivatives have been investigated for synthesizing isoindolines with diverse substitution patterns on the aromatic ring. unipi.it Formal [4+2] cycloaddition reactions of in situ generated N-acylenamides from isoindolinone-derived hydroxylactams can be used to create spiro isoindolinone derivatives. acs.org

Nickel-catalyzed [2+2+2] co-cyclization of diynes with nitriles is an effective method for constructing the isoindoline ring. vulcanchem.comacs.org This method has been applied to the asymmetric synthesis of isoindoline derivatives. acs.org

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methods. Microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of isoindoline derivatives, often leading to shorter reaction times, cleaner reaction profiles, and higher yields. nih.govderpharmachemica.com A microwave-assisted heterocyclization of primary amines with α,α'-bishalo-ortho-xylenes in water has been shown to be a highly efficient method for producing N-substituted isoindolines. unipi.it This approach is particularly attractive as the products often precipitate from the reaction medium, simplifying purification. unipi.it

Green chemistry principles have been applied to the synthesis of isoindolinones, a related class of compounds. rsc.orgrsc.org One such approach involves a tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters using an organocatalyst in green solvents at room temperature. rsc.orgrsc.org This method boasts features like catalyst and solvent recyclability. rsc.orgrsc.org Another green synthesis involves the solventless reaction of phenylethylamine and phthalic anhydride (B1165640) with simple heating. researchgate.net The use of water as a solvent, eliminating the need for transition metal catalysts, has been demonstrated for the synthesis of N-isoindolines on a large scale under microwave irradiation. acs.org

Method Key Features Example Reaction Reference
Microwave-Assisted Synthesis Rapid reaction times, improved yields, simplified work-up.Reaction of primary amines with α,α'-bishalo-ortho-xylenes in water. unipi.it
Green Organocatalysis Use of recyclable catalysts and green solvents, ambient temperature.Tandem reaction of 2-cyanobenzaldehydes and α,β-unsaturated ketones/esters. rsc.orgrsc.org
Solventless Reaction Environmentally benign, simple heating.Reaction of phenylethylamine and phthalic anhydride. researchgate.net
Microwave in Water No transition metal catalyst, scalable.N-heterocyclization in water under microwave irradiation. acs.org

One-pot syntheses are highly desirable as they reduce the number of purification steps, saving time and resources. Several one-pot procedures for constructing isoindoline and related scaffolds have been developed. nih.govnih.gov An efficient one-pot synthesis of polycyclic isoindolines has been achieved through an isoindole umpolung strategy, where in situ generated nucleophilic isoindoles are converted to electrophilic isoindoliums that undergo a Pictet-Spengler-type cyclization. nih.gov

Another one-pot approach involves a Ugi four-component reaction followed by two intramolecular cyclizations to produce complex spiro[pyrrolo[2,3-b]quinoline-3,7′-pyrrolo[3,4-b]pyridine]-2,5′(1H,6′H)-dione and spiro[isoindoline-1,3′-pyrrolo[2,3-b]quinoline]-2′,3(1′H)-diones under metal-free conditions. rsc.org A diastereoselective one-pot synthesis of dihydropyrimido[2,1-a]isoindole-6(2H)-ones has also been reported, which involves a hetero-Diels–Alder reaction followed by a Brønsted acid-mediated rearrangement. acs.org Furthermore, a simple and efficient one-pot, three-component reaction of 2-indolinone with other reagents has been developed. researchgate.net

Regioselective Hydroxylation and Functionalization at the 4-Position

Achieving regioselective hydroxylation at the C4 position of the isoindoline ring is a challenging yet crucial transformation for accessing 2,3-Dihydro-1H-isoindol-4-ol. Microbiological hydroxylation represents one approach to this challenge. Fungal biotransformation has been shown to hydroxylate isoindoline derivatives at the 4-position, although it often results in mixtures of diastereomeric products. researchgate.net This method highlights the potential of enzymatic systems to perform selective C-H activation on the aromatic ring, a transformation that is often difficult to control with conventional chemical reagents. researchgate.net

Beyond hydroxylation, other functionalizations on the aromatic portion of the isoindoline core are key to creating diverse derivatives. While direct functionalization at the 4-position is specific, broader strategies for creating substituted isoindolines often rely on using pre-functionalized starting materials.

Derivatization of the Nitrogen Atom within the Isoindoline Ring

The secondary amine of the isoindoline core is a prime site for derivatization, allowing for the introduction of a wide array of substituents to modulate the molecule's properties. Standard N-alkylation and N-acylation reactions are commonly employed.

A versatile method for creating N-substituted isoindolines is the reaction between ortho-phthalaldehyde (OPA), a primary amine, and a nucleophile, such as a thiol. google.com This three-component reaction proceeds through the formation of an imine intermediate, followed by nucleophilic attack and cyclization to form the N-substituted isoindole ring system. google.com Another powerful method involves the [3+2] cycloaddition of azomethine ylides with suitable dienophiles like quinones. wikipedia.orgnih.gov The azomethine ylide, generated in situ, can be tailored with a specific R-group that ultimately becomes the substituent on the isoindoline nitrogen. wikipedia.orgnih.gov

Table 1: Selected Methods for N-Derivatization of the Isoindoline Ring

Method Reactants Description Reference
Three-Component Coupling ortho-Phthalaldehyde, Primary Amine (R-NH₂), Thiol One-pot synthesis leading to N-substituted isoindoles. google.com
1,3-Dipolar Cycloaddition Benzoquinone, Sarcosine, Paraformaldehyde In situ formation of an azomethine ylide followed by cycloaddition. nih.gov

Stereoselective Synthesis of Chiral this compound Analogs

The synthesis of enantiomerically pure isoindoline derivatives is of high interest, as many bioactive molecules are chiral. wikipedia.org Several strategies have been developed to control the stereochemistry of these compounds. The introduction of a substituent at the C1 or C3 position of the isoindoline ring creates a chiral center. wikipedia.org

Advanced stereoselective methods include:

Aza-Prins Cyclization : This method utilizes the cyclization of endocyclic N-acyliminium ions to produce substituted pyrroloisoindolones with high diastereoselectivity. researchgate.net

Dynamic Kinetic Resolution : Lipase-catalyzed processes can resolve racemic mixtures of isoindoline precursors. For example, the hydrolysis of a racemic isoindoline carboxylic acid ester can provide one enantiomer of the amino acid with high enantiomeric excess. researchgate.net

Asymmetric Cycloaddition : The use of chiral catalysts in [3+2] cycloaddition reactions of azomethine ylides allows for the synthesis of enantioenriched isoindolines. wikipedia.org

Metal-Free Stereoselective Tandem Reactions : An unexpected one-pot tandem reaction between 2-(formylphenyl)acrylates and phenacylazide in the presence of piperidine (B6355638) has been shown to produce highly functionalized and stereoselective isoindoline derivatives. rsc.org

These methods provide access to chiral building blocks that can be further elaborated to produce specific stereoisomers of complex isoindoline-containing targets. wikipedia.orgresearchgate.net

Synthetic Routes to Key Intermediates for this compound Production

The efficient production of this compound and its derivatives relies on the availability of key synthetic intermediates. The isoindoline core can be constructed through various cyclization strategies.

From o-Xylene Derivatives : A common and straightforward route involves the reaction of α,α′-dibromo-o-xylene with a primary amine under basic conditions, leading to the formation of the isoindoline ring via intramolecular nucleophilic substitution.

Transition-Metal Catalyzed Cyclizations : Palladium-catalyzed reactions have been developed for the highly regioselective and chemoselective cyclization of substrates like 2,7-alkadiynylic carbonates to form the isoindoline skeleton under mild conditions. researchgate.net

From Phthalide Derivatives : Phthalides can serve as precursors to 2,3-dihydro-1H-isoindol-1-one derivatives, which are closely related intermediates. semanticscholar.org

Intramolecular Diels-Alder Reactions : The intramolecular Diels-Alder reaction of furan-containing precursors is a key step for creating complex, fused isoindolone systems, which can be valuable intermediates. researchgate.net

Table 2: Overview of Synthetic Routes to Isoindoline Intermediates

Starting Material(s) Key Transformation Intermediate/Product Type Reference
α,α′-Dibromo-o-xylene, Primary Amine Intramolecular Nucleophilic Substitution N-Substituted Isoindoline
2,7-Alkadiynylic Carbonates, Alkynes Palladium-Catalyzed Cyclization Functionalized Isoindoline researchgate.net
Phthalides Reaction with Amines 2,3-Dihydro-1H-isoindol-1-one semanticscholar.org

Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydro 1h Isoindol 4 Ol

Electrophilic and Nucleophilic Reactions of the Isoindoline (B1297411) Moiety

The isoindoline moiety, the core structure of 2,3-dihydro-1H-isoindol-4-ol, possesses both nucleophilic and electrophilic potential. The nitrogen atom of the five-membered ring is a key site for nucleophilic reactions, while the fused benzene (B151609) ring is susceptible to electrophilic attack.

The nitrogen atom in isoindoline behaves as a typical secondary amine. It is basic and can be protonated, alkylated, or acylated. gcwgandhinagar.com These reactions are fundamental in modifying the isoindoline structure for various applications. For instance, the nitrogen can react with electrophiles such as alkyl halides or acyl chlorides to form N-substituted derivatives.

Electrophilic substitution reactions primarily occur on the benzene ring. gcwgandhinagar.com The reactivity and regioselectivity of these substitutions are influenced by the activating effect of the fused amino ring and the hydroxyl group. The electron-donating nature of these groups directs incoming electrophiles to specific positions on the aromatic ring.

Nucleophilic substitution reactions are also a feature of the isoindoline framework, particularly in derivatives where a leaving group is present. For example, N-chloromethylphthalimide, a related oxidized isoindoline derivative, undergoes nucleophilic substitution where the chloride is replaced by a nucleophile like sodium dimethyldithiophosphorodithioate in the synthesis of the insecticide Phosmet. mdpi.com

Table 1: Examples of Electrophilic and Nucleophilic Reactions on the Isoindoline Core

Reaction TypeReagent/ConditionsProduct TypeReference
N-AlkylationAlkyl HalideN-Alkyl Isoindoline gcwgandhinagar.com
N-AcylationAcyl ChlorideN-Acyl Isoindoline gcwgandhinagar.com
Electrophilic Aromatic SubstitutionElectrophile (e.g., Br₂, HNO₃)Ring-Substituted Isoindoline gcwgandhinagar.com
Nucleophilic SubstitutionNucleophile on a substituted isoindoline derivativeSubstituted Isoindoline mdpi.com

Oxidative and Reductive Transformations of the this compound Framework

The this compound framework is amenable to both oxidation and reduction, leading to a variety of related heterocyclic structures. The specific outcome of these reactions depends on the reagents and conditions employed.

Oxidation of the isoindoline ring can lead to several products. For example, formal oxidation of the dihydroisoindole ring system can yield the aromatic 10π-electron system of isoindole. nih.gov More commonly, oxidation leads to the formation of isoindolinones (1,3-dihydro-2H-isoindol-1-ones) or phthalimides (1,3-dihydro-2H-isoindol-1,3-diones). nih.gov The presence of the hydroxyl group on the benzene ring of this compound can also influence the course of oxidation reactions. Mechanistic studies have proposed that the oxidation of isoindolines can proceed via a radical process. researchgate.net

Reduction reactions of the isoindoline system can also be performed. While the dihydro-pyrrole part of the isoindoline is already reduced, the benzene ring can be hydrogenated under certain conditions. The reduction of related isoquinoline (B145761) structures is noted to be more complex than that of quinolines. gcwgandhinagar.com A common synthetic route to isoindolines involves the reduction of the corresponding phthalimide (B116566). For example, the stepwise reduction of N-alkylated phthalimides with lithium aluminum hydride (LiAlH₄) is a known method to produce the isoindoline core. mdpi.com

Table 2: Summary of Oxidative and Reductive Transformations

TransformationReagent/ConditionsProduct StructureReference
OxidationOxidizing AgentIsoindole, Isoindolinone, or Phthalimide nih.gov
ReductionLiAlH₄Isoindoline from Phthalimide mdpi.com

Rearrangement and Ring Transformation Pathways Involving Isoindolines

The isoindoline skeleton can undergo fascinating rearrangement and ring transformation reactions, providing access to other important heterocyclic frameworks. A notable example is the stereospecific ring-expanding skeletal rearrangement of isoindolines into tetrahydroisoquinolines. clockss.orgcrossref.org

This particular transformation is achieved under Appel reaction conditions using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄). clockss.org The proposed mechanism for this ring expansion involves a sequence of an aziridine (B145994) ring formation followed by its opening. clockss.org This reaction is significant as it allows for the construction of a quaternary carbon center and provides a novel synthetic route to highly functionalized tetrahydroisoquinolines, which are core structures in many bioactive natural products and pharmaceuticals. clockss.orgcrossref.org

Another type of transformation involves cascade reactions. For instance, a three-step cascade process has been described for converting indole-tethered ynones into functionalized quinolines, which includes a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov While this example starts from an indole, it highlights the types of complex transformations that related heterocyclic systems can undergo.

Role in Diels-Alder and Related Cycloaddition Reactions

The isoindole system, which can be generated from isoindoline, and its derivatives are active participants in cycloaddition reactions, including the Diels-Alder reaction. The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wikipedia.org

Isoindole N-oxides, which are cyclic nitrones derived from isoindoles, can react with dipolarophiles. chim.it Interestingly, if a hydrogen atom is present at the C1 position, they tend to react through their less stable N-hydroxyisoindole tautomers in a [4+2] cycloaddition mode rather than a [3+2] cycloaddition. For instance, the reaction with dimethyl acetylenedicarboxylate (B1228247) (DMAD) leads to a cycloadduct that quickly undergoes deaminative aromatization to form a naphthalene (B1677914) derivative. chim.it

Furthermore, the isoindoline ring itself can be synthesized via cycloaddition reactions. One method involves the [3+2] cycloaddition of azomethine ylides with a quinone, which can be catalyzed to produce chiral derivatives. wikipedia.org A 1,3-dipolar cycloaddition between an in situ generated azomethinylide and benzoquinone is another pathway to form the isoindole framework. nih.gov

Detailed Mechanistic Studies of Specific Reactions of this compound Derivatives

Detailed mechanistic studies, combining experimental and computational methods, have provided deep insights into the reactivity of the isoindoline framework. These studies are crucial for understanding reaction outcomes and for designing new synthetic methodologies.

The mechanism of the stereospecific ring-expanding skeletal rearrangement of isoindoline to tetrahydroisoquinoline has been investigated. It is proposed to proceed through the formation of a labile aziridine ring, which then undergoes a ring-opening sequence upon nucleophilic attack by a chloride ion. clockss.org This sequence facilitates a stereospecific transformation and the creation of a quaternary carbon center. clockss.org

The formation of isoindole N-oxides has also been the subject of detailed mechanistic investigation. A study on the electron transfer-mediated oxidative cyclization of 2'-alkynylacetophenone oximes revealed that the reaction is stereoselective. nih.gov Computational analysis suggested a mechanism involving a facile C-N bond formation in the radical cation to form a 5-exo intermediate. This is followed by a back-electron transfer and a barrierless intramolecular proton transfer, with the final proton transfer step being responsible for the observed stereoselectivity. nih.gov

Additionally, the mechanism of a thiol-mediated three-step cascade reaction for converting indoles into functionalized quinolines has been proposed. This cascade is thought to be initiated by a dearomatizing spirocyclization, followed by a nucleophilic substitution and an acid-catalyzed one-atom ring-expansion. nih.gov Such mechanistic insights into related heterocyclic systems can often be extrapolated to understand the reactivity of isoindoline derivatives.

Advanced Spectroscopic and Structural Elucidation of 2,3 Dihydro 1h Isoindol 4 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. researchgate.netthieme-connect.de For 2,3-Dihydro-1H-isoindol-4-ol, a combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring environments. The aromatic region typically displays signals for the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are dictated by their position relative to the hydroxyl and isoindoline (B1297411) moieties. The two methylene (B1212753) (CH₂) groups of the isoindoline ring would appear as distinct signals in the aliphatic region of the spectrum. The protons of the hydroxyl (-OH) and amine (-NH) groups would likely appear as broad singlets, with chemical shifts that can be dependent on solvent and concentration.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. researchgate.net For this compound, eight distinct signals are expected: six for the aromatic carbons (four protonated, two quaternary) and two for the aliphatic methylene carbons. The chemical shifts are indicative of the electronic environment; for instance, the carbon atom bonded to the hydroxyl group (C4) would be significantly downfield-shifted.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values. Actual experimental values may vary based on solvent and other conditions.

¹H NMR Data¹³C NMR Data
PositionPredicted δ (ppm)MultiplicityPositionPredicted δ (ppm)
H5~6.7-7.2dC1~50-55
H6~6.7-7.2tC3~50-55
H7~6.7-7.2dC3a~130-140
H1 (2H)~4.0-4.5sC4~150-155
H3 (2H)~4.0-4.5sC5~115-125
NHVariablebr sC6~120-130
OHVariablebr sC7~115-125
C7a~140-150

Two-dimensional (2D) NMR experiments are essential for establishing the connectivity between atoms within a molecule. nih.govyoutube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. libretexts.orgsdsu.edu For this compound, COSY would show correlations between the adjacent protons on the aromatic ring, confirming their relative positions (e.g., H5 coupling with H6, and H6 coupling with H7).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). nih.gov This allows for the unambiguous assignment of protonated carbon atoms. For example, the proton signal at ~4.0-4.5 ppm would show a cross-peak with the carbon signal at ~50-55 ppm, confirming the CH₂ groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). youtube.comsdsu.edu HMBC is particularly crucial for identifying quaternary carbons (those with no attached protons) and for piecing together the molecular fragments. For instance, the protons on the methylene groups (C1 and C3) would show correlations to the quaternary aromatic carbons (C3a and C7a), confirming the fusion of the heterocyclic and aromatic rings.

¹⁵N NMR spectroscopy, while less sensitive than ¹H or ¹³C NMR, provides direct insight into the electronic environment of nitrogen atoms. researchgate.net For this compound, a single resonance would be expected for the secondary amine nitrogen. The chemical shift of this nitrogen would confirm its sp³ hybridization and its incorporation within the five-membered ring. This technique can be particularly useful for distinguishing between different N-substituted analogs or for studying potential tautomeric equilibria in related compounds. nasa.gov

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups. americanpharmaceuticalreview.comthermofisher.com The spectra are complementary, as some molecular vibrations may be strong in IR and weak in Raman, or vice versa. nih.gov

For this compound, key vibrational modes would include:

O-H Stretch: A broad and strong absorption band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

N-H Stretch: A moderate absorption band around 3300-3500 cm⁻¹ for the secondary amine.

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches from the CH₂ groups are found just below 3000 cm⁻¹.

C=C Aromatic Stretches: These occur in the 1450-1600 cm⁻¹ region and are characteristic of the benzene ring.

C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region corresponding to the phenolic C-O bond.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Expected Intensity (FT-IR)
O-H stretch (hydroxyl)3200 - 3600Strong, Broad
N-H stretch (amine)3300 - 3500Moderate
Aromatic C-H stretch3010 - 3100Moderate
Aliphatic C-H stretch2850 - 2960Moderate
Aromatic C=C stretch1450 - 1600Moderate to Strong
C-O stretch (phenol)1000 - 1260Strong

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by measuring its mass-to-charge ratio with very high precision. mdpi.com For this compound, the expected molecular formula is C₈H₉NO. HRMS would provide an exact mass measurement that can confirm this formula, distinguishing it from other potential structures with the same nominal mass.

Analysis of the fragmentation pattern in the mass spectrum provides further structural information. Under electron ionization (EI), the molecular ion peak (M⁺) would be observed. Common fragmentation pathways for this molecule would likely involve:

Loss of a hydrogen atom to form a stable [M-H]⁺ ion.

Loss of the hydroxyl radical (•OH).

Cleavage of the heterocyclic ring, leading to characteristic fragments that help to confirm the isoindoline core structure.

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

X-ray crystallography provides the definitive, three-dimensional structure of a molecule in the solid state by mapping electron density from the diffraction pattern of a single crystal. mdpi.com This technique yields precise information on bond lengths, bond angles, and torsional angles. For this compound, a crystal structure would reveal the conformation of the five-membered isoindoline ring, which is typically found in an envelope or twisted conformation.

Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, which is governed by intermolecular forces. researchgate.net The presence of both hydroxyl (-OH) and amine (-NH) groups makes this compound an excellent candidate for forming extensive hydrogen bonding networks. These non-covalent interactions, such as O-H···N or N-H···O hydrogen bonds, would play a critical role in defining the supramolecular architecture of the compound in the solid state. nih.gov

Chiroptical Properties and Stereochemical Characterization of Enantiomeric Forms

The study of chiroptical properties is fundamental to understanding the three-dimensional structure of chiral molecules such as the enantiomers of this compound and its analogs. These properties arise from the differential interaction of enantiomers with left and right circularly polarized light, providing invaluable information for their stereochemical characterization and the determination of their absolute configuration. While specific chiroptical data for this compound is not extensively reported in the public domain, the methodologies applied to structurally similar chiral isoindoline and isoindolinone derivatives provide a clear framework for the characterization of its potential enantiomeric forms.

The primary methods for investigating the chiroptical properties of such compounds include Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Optical Rotatory Dispersion (ORD). These spectroscopic techniques are complemented by computational calculations and, where possible, X-ray crystallography to unequivocally determine the absolute stereochemistry of chiral centers.

A significant focus in the study of chiral isoindolinone derivatives has been the use of Vibrational Circular Dichroism (VCD) spectroscopy. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of molecules in solution, a state that is often more biologically relevant than the solid state required for X-ray crystallography. The experimental VCD spectrum is compared with the theoretical spectrum calculated for a specific enantiomer using quantum chemical methods, such as Density Functional Theory (DFT). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration nih.govresearchgate.netnih.govnih.govresearchgate.net.

For instance, the absolute configuration of asymmetrically 3,3-disubstituted isoindolinones has been successfully determined using VCD. In these studies, researchers perform a conformational analysis to identify the most stable conformers of the molecule. Subsequently, the VCD and infrared (IR) spectra for each conformer are calculated and weighted according to their predicted populations to generate a final theoretical spectrum. The comparison of this theoretical spectrum with the experimental VCD spectrum of a particular enantiomer reveals its absolute configuration (e.g., (R) or (S)) nih.govnih.gov.

The table below illustrates the type of data that would be obtained from a VCD and IR spectroscopic analysis of a chiral isoindoline analog. The frequencies correspond to specific vibrational modes, and the signs and intensities of the VCD signals are characteristic of the molecule's absolute configuration.

Table 1: Illustrative Vibrational Spectroscopy Data for a Chiral Isoindoline Analog

Vibrational ModeIR Frequency (cm-1)VCD Intensity (Δε)Assignment
ν(N-H)3450+N-H stretch
ν(C=O)1680-Carbonyl stretch (in analogs with a carbonyl group)
δ(C-H)1450+C-H bend
ν(C-N)1250-C-N stretch

Electronic Circular Dichroism (ECD) is another crucial chiroptical technique that measures the differential absorption of left and right circularly polarized ultraviolet and visible light. ECD spectroscopy provides information about the electronic transitions within a chiral molecule and is particularly sensitive to the spatial arrangement of chromophores. The comparison of experimental ECD spectra with those predicted by time-dependent DFT (TD-DFT) calculations is a widely used method for assigning the absolute configuration of chiral molecules, including natural products containing the isoindole skeleton researchgate.netunapiquitos.edu.pe.

The stereochemical characterization of enantiomeric forms of this compound and its analogs would also necessitate their separation. Chiral High-Performance Liquid Chromatography (HPLC) is a common and effective method for resolving enantiomers. Once separated, the chiroptical properties of each pure enantiomer can be measured.

The table below summarizes the key methodologies employed in the stereochemical characterization of chiral isoindoline derivatives, which are applicable to this compound.

Table 2: Methodologies for Stereochemical Characterization of Chiral Isoindoline Derivatives

TechniquePrincipleApplication
Vibrational Circular Dichroism (VCD)Differential absorption of left and right circularly polarized infrared light.Determination of absolute configuration in solution by comparison with DFT calculations nih.govnih.govnih.gov.
Electronic Circular Dichroism (ECD)Differential absorption of left and right circularly polarized UV-Vis light.Assignment of absolute configuration, especially for molecules with strong chromophores researchgate.netunapiquitos.edu.pe.
Chiral HPLCDifferential interaction of enantiomers with a chiral stationary phase.Separation and purification of enantiomers for subsequent analysis.
X-ray CrystallographyDiffraction of X-rays by a single crystal.Unambiguous determination of the absolute configuration in the solid state, often of a derivative.

Computational and Theoretical Chemistry Studies on 2,3 Dihydro 1h Isoindol 4 Ol

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure and Geometry Optimization

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 2,3-Dihydro-1H-isoindol-4-ol. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the molecule's most stable three-dimensional arrangement, known as geometry optimization. mdpi.com

DFT has become a popular method for calculating molecular properties due to its balance of accuracy and computational cost. mdpi.com These calculations would predict key structural parameters such as bond lengths, bond angles, and dihedral angles for this compound. The result of this process is the lowest-energy conformation of the molecule, which is crucial for all subsequent computational analyses.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are key to understanding a molecule's chemical reactivity. ossila.comyoutube.com

HOMO: As the outermost orbital containing electrons, the HOMO acts as an electron donor. Its energy level is related to the molecule's ionization potential and its propensity to react with electrophiles. ossila.com For this compound, the HOMO would likely be localized around the electron-rich regions, such as the hydroxyl group and the aromatic ring.

LUMO: As the lowest-energy orbital without electrons, the LUMO acts as an electron acceptor. ossila.com Its energy level is related to the electron affinity and the molecule's reactivity towards nucleophiles. youtube.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic properties. researchgate.net A small energy gap suggests high polarizability and high chemical reactivity, indicating that the molecule can be easily excited. nih.gov

A hypothetical FMO analysis would yield the following type of data:

ParameterDescriptionHypothetical Value
EHOMO Energy of the Highest Occupied Molecular OrbitalData not available
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalData not available
Energy Gap (ΔE) ELUMO - EHOMOData not available

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. chemrxiv.org An MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would likely show:

Negative Potential (Red/Yellow): These regions, rich in electron density, would be concentrated around the electronegative oxygen and nitrogen atoms. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): These electron-deficient regions would be found around the hydrogen atoms, particularly the hydroxyl proton and the amine proton, making them sites for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hybridization, and intramolecular delocalization effects (hyperconjugation) by analyzing interactions between filled (donor) and empty (acceptor) orbitals. nih.gov

An NBO analysis of this compound would quantify:

Hybridization: The sp-composition of atomic hybrids in bonds and lone pairs.

Charge Transfer: The delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis orbitals (antibonding or Rydberg orbitals). These interactions stabilize the molecule, and their stabilization energy (E(2)) can be calculated to determine the strength of the intramolecular interactions. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods, particularly DFT, can be used to predict various spectroscopic parameters. mdpi.comresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure. For this compound, this would involve:

Vibrational Spectroscopy: Calculation of infrared (IR) and Raman spectra. The computed vibrational frequencies and intensities correspond to specific bond stretches, bends, and torsions within the molecule.

Electronic Spectroscopy: Prediction of the UV-Visible spectrum by calculating the electronic transitions between molecular orbitals, often using Time-Dependent DFT (TD-DFT).

Thermodynamic Properties and Reaction Energetics from Theoretical Models

Quantum chemical calculations can predict key thermodynamic properties of a molecule at a given temperature. researchgate.net For this compound, these calculations could determine standard thermodynamic parameters such as:

Enthalpy of formation (ΔHf°)

Entropy (S°)

Gibbs Free Energy of formation (ΔGf°)

Heat Capacity (Cv)

These values are crucial for understanding the stability of the molecule and the energetics of reactions in which it participates.

A table of predicted thermodynamic properties would look as follows:

Thermodynamic PropertyDescriptionHypothetical Value
Enthalpy of Formation (ΔHf°) The change in enthalpy during the formation of 1 mole of the substance from its constituent elements.Data not available
Gibbs Free Energy (ΔGf°) The maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.Data not available
Entropy (S°) A measure of the randomness or disorder of a system.Data not available

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov An MD simulation of this compound would provide insights into its conformational flexibility and dynamic behavior.

This analysis would involve:

Conformational Search: Identifying the different stable conformations (isomers) of the molecule and their relative energies.

Solvent Effects: Simulating the molecule in a solvent (like water) to understand how intermolecular interactions affect its structure and dynamics.

Structural Stability: Assessing the stability of the molecule's structure over a period of simulation time, often on the nanosecond scale. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Correlation Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, the principles of QSAR have been applied to structurally related isoindole derivatives, providing a framework for how such models could be developed and utilized.

QSAR studies on related compounds, such as 1,3-diaryl-4,5,6,7-tetrahydro-2H-isoindole derivatives, have demonstrated the importance of steric and electrostatic interactions in their biological activity. nih.gov For instance, a Hansch analysis-derived QSAR model for cyclooxygenase-2 (COX-2) inhibition by these isoindole derivatives revealed correlations between inhibitory activity and several molecular descriptors. nih.gov These descriptors include the sum of atomic polarizability (Apol), the number of hydrogen-bond donor groups (HBD), the energy of the highest occupied molecular orbital (HOMO), and desolvation free energy for water. nih.gov Such models can achieve a high correlation coefficient, indicating good predictive ability. nih.gov

The development of a robust QSAR model for this compound and its analogs would involve the following key steps:

Data Set Compilation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC50 values) would be compiled.

Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated. These can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a mathematical model correlating the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques to ensure its reliability for predicting the activity of new, untested compounds.

A hypothetical QSAR study on a series of this compound derivatives might yield a model that highlights the significance of specific structural features for a particular biological activity. For example, the presence and nature of substituents on the isoindole ring or the hydroxyl group could be identified as key determinants of activity.

Table 1: Key Molecular Descriptors in QSAR Modeling

Descriptor CategoryExamplesPotential Influence on Activity
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeSize and shape of the molecule, influencing its fit into a binding site.
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesElectron distribution, affecting electrostatic interactions and reactivity.
Hydrophobic LogP (Partition Coefficient)Lipophilicity, influencing membrane permeability and hydrophobic interactions.
Topological Connectivity Indices, Wiener IndexBranching and shape of the molecular skeleton.
Hydrogen Bonding Number of H-bond donors/acceptorsFormation of specific hydrogen bonds with the target receptor.

By leveraging such QSAR models, researchers can prioritize the synthesis of novel this compound derivatives with a higher probability of exhibiting the desired biological effect, thereby streamlining the drug discovery process.

In Silico Ligand-Target Interaction Studies (e.g., Molecular Docking)

Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. nih.gov This technique provides valuable insights into the binding mode, binding affinity, and the specific molecular interactions that stabilize the ligand-receptor complex. For this compound, molecular docking studies can be instrumental in identifying potential biological targets and understanding the structural basis of its activity.

A typical molecular docking workflow for this compound would involve:

Preparation of the Ligand Structure: The 3D structure of this compound would be generated and optimized to its lowest energy conformation.

Selection and Preparation of the Target Protein: A biologically relevant protein target would be chosen based on experimental data or therapeutic hypotheses. The 3D structure of the protein, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning charges, and defining the binding site.

Docking Simulation: A docking algorithm would be used to systematically sample different conformations and orientations of the ligand within the defined binding site of the protein.

Scoring and Analysis: The resulting poses of the ligand would be ranked based on a scoring function that estimates the binding affinity. The top-ranked poses are then visually inspected to analyze the specific interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein's amino acid residues.

Molecular dynamics (MD) simulations can be subsequently performed on the docked complex to assess the stability of the predicted binding mode over time and to gain a more dynamic understanding of the ligand-receptor interactions. nih.govnih.gov

Table 2: Potential Molecular Interactions of this compound in a Protein Binding Site

Interaction TypePotential Involving Groups on this compoundCorresponding Amino Acid Residues
Hydrogen Bond Donor Hydroxyl (-OH) group, Amine (-NH-) groupAspartic Acid, Glutamic Acid, Serine, Threonine, Main-chain carbonyls
Hydrogen Bond Acceptor Hydroxyl (-OH) group, Nitrogen atom in the isoindole ringArginine, Lysine, Histidine, Serine, Threonine, Main-chain amides
Hydrophobic Interactions Benzene (B151609) ring of the isoindole coreAlanine, Valine, Leucine, Isoleucine, Phenylalanine, Tryptophan
Pi-Pi Stacking Benzene ring of the isoindole corePhenylalanine, Tyrosine, Tryptophan, Histidine

Through these in silico ligand-target interaction studies, researchers can generate hypotheses about the mechanism of action of this compound, identify key structural features for its binding, and guide the rational design of new derivatives with improved affinity and selectivity for a specific biological target.

Derivatization and Structure Activity Relationship Sar Studies of 2,3 Dihydro 1h Isoindol 4 Ol Analogs

Design and Synthesis of Substituted Isoindoline (B1297411) Derivatives

The design of substituted isoindoline derivatives often employs strategies like bioisosteric replacement, scaffold hopping, and fragment-based drug discovery to optimize interactions with biological targets. researchoutreach.org A common approach involves using the isoindoline core as a rigid scaffold to orient functional groups in a specific spatial arrangement to maximize binding affinity with a receptor or enzyme active site.

The synthesis of the core isoindoline ring system can be achieved through various methods. nih.gov A foundational approach involves the ring-closure of appropriately substituted benzene (B151609) derivatives. For instance, derivatives of 2-benzoylbenzoic acid can be used in one-pot syntheses with agents like chlorosulfonyl isocyanate and various alcohols to produce novel isoindolinone derivatives under mild, metal-free conditions. nih.gov While direct synthesis of 2,3-dihydro-1H-isoindol-4-ol is not prominently detailed, synthetic routes often proceed via precursors that can be subsequently modified. For example, lithiation of N'-benzyl-N,N-dimethylureas followed by reaction with electrophiles can afford 3-substituted isoindolin-1-ones. researchgate.net The 4-hydroxy group can be introduced by starting with a precursor like m-aminophenol in a modified Bischler-Möhlau reaction to create 4-hydroxyindoles, a related heterocyclic system, suggesting that similar strategies could be adapted for isoindoline synthesis. researchgate.net

Once the core is formed, further derivatization is carried out. For example, a series of isoindoline-1,3-dione derivatives were synthesized by reacting phthalic anhydride (B1165640) with glycine, followed by amidation and subsequent reactions to introduce various substituents. nih.gov This modular synthesis allows for the creation of a library of compounds for biological evaluation.

Modification of the Hydroxyl Group at the 4-Position of this compound

The phenolic hydroxyl group at the 4-position is a prime site for modification to explore its role in target binding and to alter the molecule's pharmacokinetic properties. The hydroxyl group can act as both a hydrogen bond donor and acceptor, which can be critical for molecular recognition. nih.gov

Standard organic reactions can be employed for its derivatization:

Etherification: Formation of ethers can be achieved through reactions like the Williamson ether synthesis, where the phenoxide, formed by treating the 4-hydroxyisoindoline with a base, is reacted with an alkyl halide. This modification can increase lipophilicity and introduce bulky groups to probe steric limits within a binding pocket.

Esterification: Acylation of the hydroxyl group to form esters can be accomplished using acyl chlorides or anhydrides in the presence of a base. Esterification can serve to create prodrugs, which may have improved bioavailability and are later hydrolyzed in vivo to release the active 4-hydroxy compound.

Carbamate Formation: Reaction with isocyanates can yield carbamates, introducing a functional group capable of forming additional hydrogen bonds.

These modifications are crucial in SAR studies. For example, in the development of inhibitors for certain enzymes, converting the hydroxyl group to a methoxy (B1213986) group might enhance activity by improving cell permeability or by displacing a water molecule in the active site, while in other cases, the free hydroxyl is essential for activity. nih.gov

Substitution and Functionalization of the Aromatic Ring in Isoindoline Scaffolds

Functionalization of the aromatic ring of the isoindoline scaffold allows for the fine-tuning of electronic properties and the introduction of new interaction points. The existing hydroxyl group is an ortho-, para-directing group for electrophilic aromatic substitution, activating these positions for reactions.

Common functionalization strategies include:

Halogenation: Introduction of halogen atoms (F, Cl, Br, I) can alter the electronic nature of the ring and serve as handles for further cross-coupling reactions (e.g., Suzuki, Sonogashira).

Nitration and Amination: Nitration followed by reduction provides an amino group, which can be a key hydrogen bonding moiety or a site for further derivatization (e.g., amidation, sulfonamidation). The position of the amino group on the phthalimide (B116566) ring was found to be critical in the development of potent phosphodiesterase 4 (PDE4) inhibitors like apremilast. nih.govresearchgate.net

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions on halogenated or triflated isoindolines are powerful tools for introducing aryl, alkyl, or alkyne groups, significantly expanding the chemical diversity of the derivative library.

These substitutions can profoundly impact biological activity. In a series of quinazoline-based EGFR inhibitors, the placement of small, lipophilic groups on the anilino ring increased inhibitory activity, whereas hydrophilic substituents were detrimental. mdpi.com

N-Alkylation and Acylation of the Isoindoline Nitrogen Atom

The secondary amine of the isoindoline ring is readily functionalized via N-alkylation or N-acylation, providing a key vector for modifying the molecule's properties.

N-Alkylation: This is typically achieved by reacting the isoindoline with alkyl halides or through reductive amination with aldehydes or ketones. The introduced alkyl groups can be designed to occupy specific hydrophobic pockets in the target protein. In a series of potential acetylcholinesterase (AChE) inhibitors, the length of a 2-(diethylaminoalkyl) chain attached to the isoindoline nitrogen was systematically varied, with chain length significantly impacting inhibitory potency. nih.gov

N-Acylation: Reaction with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) yields N-acyl derivatives. This introduces an amide bond, which can act as a hydrogen bond donor/acceptor and can alter the conformation of the molecule. A mild and chemoselective method for N-acylation of indoles using thioesters as the acyl source has been developed, which could be applicable to the isoindoline scaffold. beilstein-journals.org

These modifications are fundamental in SAR studies. For instance, N-benzyl piperidinylamine moieties attached to an isoindoline-1,3-dione scaffold were evaluated as cholinesterase inhibitors, where substituents on the benzyl (B1604629) ring were varied to optimize activity. nih.gov

Design Principles and Structure-Property Relationships for Derivative Libraries

The design of isoindoline derivative libraries is guided by the goal of achieving high affinity and selectivity for a specific biological target. A common strategy is the "three-pronged" approach, where a central scaffold (isoindoline) is decorated with substituents that interact with distinct regions of a binding site. For example, in the design of histone deacetylase (HDAC) inhibitors, molecules are typically composed of a zinc-binding group, a linker, and a "cap" group that interacts with the surface of the enzyme. nih.gov A novel series of isoindoline-based hydroxamates was designed using this principle, where the isoindoline served as the cap group. nih.gov

Structure-activity relationships (SAR) are elucidated by systematically modifying the structure and measuring the corresponding change in biological activity. For 4-thiazolidinone (B1220212) derivatives, for instance, it was found that a rigid aromatic ring was superior to a flexible cyclohexyl ring in a specific linker region, and a 4-tert-butyl substituent on a phenyl group was well-tolerated while smaller groups were not. researchgate.net This iterative process of design, synthesis, and testing allows for the optimization of lead compounds.

Table 1: Illustrative SAR Data for Isoindoline-1,3-dione-N-benzyl Pyridinium Hybrids as AChE Inhibitors nih.gov This table is generated based on data reported for isoindoline-1,3-dione derivatives to illustrate SAR principles.

CompoundR-group on Benzyl RingAChE IC₅₀ (µM)
7a4-Fluoro2.1
7b2-Fluoro3.5
7c4-Chloro2.9
7d2-Chloro4.2
7e4-Bromo3.8
7f4-Fluoro (pyridin-3-yl)2.1
7gUnsubstituted6.7

The data indicates that electron-withdrawing groups at the 4-position of the benzyl ring, such as fluoro and chloro, enhance inhibitory activity compared to the unsubstituted analog.

Mechanistic Investigations of Molecular Interactions with Defined Targets in vitro

To understand how these derivatives exert their biological effects, a variety of in vitro assays are employed. These assays quantify the interaction between the compound and its purified target, such as an enzyme or receptor.

Enzyme Inhibition Kinetics: For enzyme inhibitors, assays are performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀). For example, novel isoindolinone derivatives were evaluated as inhibitors of human carbonic anhydrase (hCA) I and II, with some compounds showing inhibitory constants (Ki) in the low nanomolar range. nih.gov Similarly, isoindoline-based compounds have been tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) using Ellman's method, with IC₅₀ values determined to quantify their potency. nih.gov

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor. They typically involve a competitive binding format where the test compound competes with a radiolabeled or fluorescently labeled ligand of known affinity. nih.govlabome.com The affinity is usually expressed as an inhibition constant (Ki) or an IC₅₀ value. For example, a series of indolin-2-one derivatives were tested for their binding affinity to dopamine (B1211576) D2, D3, and D4 receptors, with one compound showing a Ki value of 0.5 nM for the D4 receptor. nih.gov

Molecular Docking: Computational docking studies are often used to predict or rationalize the binding mode of a derivative within the active site of its target. These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts. For 2,3-dihydro-6,7-dihydroxy-1H-isoindol-1-one derivatives that inhibit Bunyavirales endonucleases, docking studies revealed that chelation of metal ions in the active site was essential for activity. nih.gov

Table 2: In Vitro Bioactivity of Selected Isoindoline-Based Derivatives

ScaffoldTarget Enzyme/ReceptorKey Derivative ExampleActivity (IC₅₀ or Ki)
Isoindoline-based hydroxamateHistone Deacetylase 1 (HDAC1)Compound 17eLow nM IC₅₀ nih.gov
Isoindoline-1,3-dione hybridAcetylcholinesterase (AChE)Compound 7a (4-fluorobenzyl)2.1 µM IC₅₀ nih.gov
2,3-Dihydro-6,7-dihydroxy-1H-isoindol-1-oneBunyavirales EndonucleaseCompound 11Low µM IC₅₀ nih.gov
IsoindolinoneCarbonic Anhydrase II (hCA II)Compound 2a9.32 nM Ki nih.gov

These mechanistic studies are critical for validating the design principles and for guiding the rational optimization of derivative libraries to produce compounds with enhanced potency and selectivity.

Applications of 2,3 Dihydro 1h Isoindol 4 Ol and Its Derivatives in Chemical Sciences

Role as Synthetic Intermediates and Building Blocks in Complex Molecule Synthesis

The isoindoline (B1297411) skeleton is a prominent structural motif in a wide array of natural products and pharmaceutically active compounds. nih.gov Consequently, 2,3-dihydro-1H-isoindol-4-ol and its derivatives serve as crucial intermediates in the synthesis of complex molecules with significant biological activities.

The isoindolinone framework, which can be derived from isoindoline precursors, is present in numerous bioactive molecules. nih.gov For instance, the anti-inflammatory drug Apremilast, a potent inhibitor of phosphodiesterase 4 (PDE4), features a modified phthalimide (B116566) structure, a derivative of the isoindoline core. wikipedia.orgpreprints.org The synthesis of Apremilast and other phthalimide-based therapeutics often involves precursors that share the fundamental isoindoline structure, highlighting the importance of this scaffold in medicinal chemistry. researchgate.netgoogle.com

Furthermore, isoindole derivatives have been investigated for their potential in developing P-glycoprotein (P-gp) inhibitors, which are crucial in overcoming multidrug resistance in cancer therapy. nih.govnih.gov The isoindole moiety serves as a key pharmacophore in the design of these inhibitors. Research has also explored the synthesis of isoindoline-1,3-dione derivatives as potential anticancer agents, demonstrating their utility in the development of novel therapeutics. nih.gov

The versatility of the isoindoline scaffold is further exemplified by its incorporation into compounds with diverse biological activities, including analgesic, anesthetic, and anticonvulsant properties. The ability to functionalize the isoindoline ring at various positions allows for the synthesis of a wide range of derivatives with tailored pharmacological profiles.

Table 1: Examples of Bioactive Molecules Incorporating the Isoindoline Scaffold

Compound Class Core Structure Therapeutic Target/Application
Phthalimide Derivatives Isoindoline-1,3-dione PDE4 inhibition (e.g., Apremilast), Anti-inflammatory
Pyrrolizine/Indolizine Derivatives Isoindole P-glycoprotein inhibition, Anticancer
Isoindolin-1-ones Isoindolin-1-one Anxiolytic, Antipsychotic, Antihypertensive

Applications in Materials Chemistry and Dye Technology

The unique photophysical properties of the isoindole core have led to its application in the development of organic dyes and fluorescent materials. The extended π-electron system of isoindole derivatives allows for strong absorption and emission of light, making them suitable for various optical applications.

A notable example is Pigment Yellow 139, an organic pigment classified as a derivative of isoindoline. sypigment.comwikipedia.org This yellow-orange pigment is synthesized through the condensation of diiminoisoindoline with barbituric acid. sypigment.compatsnap.comgoogle.com Pigment Yellow 139 exhibits excellent light and weather fastness and is used in high-end coatings, plastics, and printing inks. sypigment.com

Beyond traditional pigments, isoindole derivatives are being explored for their potential as advanced functional materials. Research has shown that isoindoles can be used as red to near-infrared fluorophores. nih.gov Near-infrared (NIR) fluorophores are particularly valuable for in vivo imaging due to the reduced light scattering and absorption by biological tissues in this spectral region. nih.govresearchgate.net The synthesis of wavelength-tunable fluorophores based on isoindole structures opens up possibilities for creating novel probes for biomedical imaging and diagnostics. nih.gov

The development of new synthetic methods allows for the creation of a variety of fluorophores with tailored optical properties. For instance, the synthesis of blue-luminescent 4-aryl-1H-benzo[f]isoindole-1,3(2H)-diones has been reported, demonstrating the versatility of the isoindole scaffold in generating materials with a wide range of emission colors.

Table 2: Applications of Isoindoline Derivatives in Materials and Dye Technology

Application Compound Class Key Features
Pigments Isoindoline derivatives (e.g., Pigment Yellow 139) High light and weather fastness, vibrant color
Fluorophores Isoindole derivatives Tunable emission wavelengths (visible to near-infrared)
Organic Light-Emitting Diodes (OLEDs) Dibenzo[def,mno]chrysene-6,12-dione based fluorophores Near-infrared emission

Contribution to Catalysis Research, including Ligand Design for Catalytic Systems

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The rigid bicyclic structure of this compound and its derivatives makes them attractive scaffolds for the design of novel chiral ligands for transition metal-catalyzed reactions.

While direct applications of ligands derived from this compound are still emerging, the broader class of chiral ligands based on related heterocyclic scaffolds has seen significant success. For instance, chiral bisphosphine ligands are widely used in asymmetric hydrogenation reactions. researchgate.net The design of new chiral ligands is an active area of research, with a focus on creating modular and easily tunable structures. chimia.ch The isoindoline framework offers a versatile platform for introducing various coordinating groups and chiral elements.

The highly enantioselective catalytic asymmetric synthesis of 2,3-dihydro-1H-imidazo[2,1-a]isoindol-5(9bH)-ones has been achieved using a chiral phosphoric acid catalyst. nih.gov This demonstrates the utility of the isoindoline core in facilitating stereoselective transformations. Furthermore, the development of chiral tridentate ligands for asymmetric hydrogenation highlights the ongoing efforts to create more efficient and selective catalytic systems. nih.gov The principles learned from these studies can be applied to the design of novel ligands based on the this compound scaffold.

The potential for creating both C-N and C-C bonds with high stereocontrol using catalysts derived from or incorporating the isoindoline motif underscores its importance in synthetic organic chemistry. nih.govmetu.edu.trresearchgate.net

Table 3: Potential Catalytic Applications of Isoindoline-Based Ligands

Catalytic Reaction Ligand Type Potential Advantages
Asymmetric Hydrogenation Chiral Phosphine-Isoindoline High enantioselectivity, broad substrate scope
Asymmetric C-C Bond Formation Chiral Isoindoline-Oxazoline Control of stereochemistry in complex reactions
Asymmetric Cycloadditions Chiral Isoindoline-based Organocatalysts Metal-free catalysis, high stereocontrol

Utility in Sensor Development and Analytical Chemistry

The ability of the isoindole scaffold to participate in specific molecular recognition events, coupled with its favorable photophysical properties, makes it a promising platform for the development of chemical sensors. Fluorescent chemosensors, in particular, offer high sensitivity and selectivity for the detection of various analytes, including metal ions.

A notable example is the development of a turn-on fluorescent sensor for zinc ions (Zn²⁺) based on a fused isoindole-imidazole scaffold. nih.gov This chemosensor exhibits a highly selective and sensitive response to Zn²⁺ through a fluorescence turn-on mechanism, with a low detection limit. nih.gov The design of this sensor leverages the coordination of the zinc ion to the isoindole-imidazole core, which alters the electronic properties of the molecule and leads to a significant increase in fluorescence intensity.

The principles of sensor design, which include a recognition unit (receptor) and a signaling unit (fluorophore), can be readily applied to the this compound scaffold. The hydroxyl and amino groups of the parent compound can serve as or be modified into specific binding sites for target analytes. The aromatic isoindoline core can act as the fluorophore, with its emission properties being modulated upon analyte binding.

The development of such sensors has significant implications for environmental monitoring, clinical diagnostics, and cell biology, where the detection of specific ions and molecules at low concentrations is crucial. mdpi.comnih.govmdpi.com The versatility of the isoindole structure allows for the rational design of a wide range of sensors for various applications in analytical chemistry.

Table 4: Isoindoline-Based Fluorescent Sensor for Zinc Ion Detection

Sensor Analyte Detection Mechanism Key Features
Fused Isoindole-Imidazole Zn²⁺ Turn-on fluorescence High selectivity and sensitivity, low detection limit

Emerging Research Frontiers and Future Directions for 2,3 Dihydro 1h Isoindol 4 Ol Chemistry

Development of Novel and Sustainable Synthetic Routes

The demand for environmentally benign and efficient chemical processes has spurred the development of novel synthetic methodologies for isoindoline (B1297411) and isoindolinone scaffolds. Modern approaches prioritize atom economy, reduced waste, and the use of sustainable reagents and catalysts.

Key sustainable strategies include:

Catalyst-Free Reactions in Water: Three-component reactions involving phthalaldehydic acid, primary amines, and indoles have been successfully conducted in water without any catalyst. rsc.org This method is clean, one-pot, and environmentally friendly, offering a sustainable route to complex isoindolinone derivatives. rsc.org

Ultrasonic Irradiation: As a green technology, ultrasonic irradiation enhances reaction rates and yields under milder conditions. nih.gov It has been effectively used in the synthesis of isoindolin-1-ones, even on a multigram scale, highlighting its potential for industrial applications. nih.gov

Palladium-Catalyzed Dehydrogenative C–H Cyclization: A notable advancement is the use of a Pd/C catalyst for the intramolecular dehydrogenative C(sp3)–H amidation to form isoindolinones. rsc.org This method is highly sustainable as it does not require stoichiometric oxidants and potentially generates H2 gas as the only byproduct. rsc.org

Electrochemical Reduction: The use of a simple undivided cell with carbon electrodes allows for the electrochemical reduction of cyclic imides to form hydroxylactams, which are precursors to isoindolinones. This process is controllable and avoids harsh chemical reducing agents. organic-chemistry.org

Bio-based Feedstocks: An innovative strategy involves upgrading biomass-derived furfurals to isoindolinones through a tandem Diels–Alder cycloaddition–aromatization process. rsc.org This approach utilizes renewable starting materials to produce a range of isoindolinone derivatives, including commercial medicines, in excellent yields. rsc.org

Table 1: Comparison of Modern Sustainable Synthetic Routes to Isoindolinones
MethodKey FeaturesSustainability AspectCatalyst/ConditionsReference
Three-Component ReactionOne-pot synthesis of 3-substituted isoindolinones.Uses water as a solvent, catalyst-free.Water, 80 °C rsc.orgresearchgate.net
Ultrasonic-Assisted SynthesisImproved reaction rates and yields.Energy efficient, milder conditions.Ultrasonic irradiation, 50 °C nih.gov
Dehydrogenative C–H CyclizationIntramolecular amidation without external oxidants.Atom-economical, avoids stoichiometric waste.Pd/C rsc.org
Intramolecular CycloaromatizationUpgrades bio-furfurals to isoindolinones.Utilizes renewable feedstocks.Defective Zn-BTC-SA catalyst rsc.org

Exploration of Unconventional Reactivity Patterns and Unprecedented Transformations

Research into isoindoline chemistry is moving beyond traditional synthetic methods to explore novel reactivity patterns that enable the construction of complex molecular architectures. These unconventional transformations often rely on advanced catalytic systems to achieve high efficiency and selectivity.

C-H Activation and Functionalization: Transition-metal catalyzed C-H activation has become a powerful tool for synthesizing isoindolinones directly from readily available starting materials like N-substituted benzamides. rsc.orgnih.govnih.gov Catalysts based on rhodium, palladium, and ruthenium enable the direct formation of C-C or C-N bonds at previously inert C-H positions, offering a more atom-economical pathway compared to classical methods requiring pre-functionalized substrates. nih.govabo.fi For instance, rhodium-catalyzed annulation of N-benzoylsulfonamides with olefins provides a direct route to 3,3-disubstituted isoindolinones. nih.gov

Cycloaddition Reactions: The pyrrole (B145914) ring of the isoindole scaffold is a highly reactive diene, making it an ideal substrate for cycloaddition reactions. The Diels-Alder [4+2] cycloaddition is a powerful method for constructing polycyclic systems. researchgate.netnih.gov More unconventional approaches, such as the formal C–H alkynylation of isoindoles, proceed through a [4+2] cycloaddition with a bromoalkyne followed by a ring-opening elimination, avoiding the need for transition-metal catalysts. acs.org

Umpolung Strategy: An innovative "umpolung" (polarity inversion) strategy has been developed where nucleophilic isoindoles, generated in situ, are converted into electrophilic isoindolium ions via protonation. nih.gov These electrophilic intermediates can then undergo reactions like Pictet-Spengler-type cyclizations to afford polycyclic isoindolines, opening new avenues for reactivity that were previously inaccessible. nih.gov

Strain-Release Driven Synthesis: A novel strategy merges the strain-release of highly reactive rings, such as 1,2-oxazetidines, with C-H activation. acs.org A ruthenium catalyst facilitates the reaction between benzoic acids and 1,2-oxazetidines, proceeding through a C-H activation/β-carbon elimination/intramolecular cyclization cascade to form diverse isoindolinone structures. acs.org

Advanced Characterization Techniques for Complex Derivatives and Transient Species

The synthesis of increasingly complex isoindoline derivatives and the study of their reaction mechanisms necessitate the use of advanced characterization techniques. While standard methods like NMR, IR, and mass spectrometry are routine for stable products, understanding reaction pathways and identifying short-lived intermediates requires more sophisticated approaches. nih.gov

In Situ and Operando Spectroscopy: To study reactions as they happen, techniques like in situ FTIR spectroscopy are employed. These methods allow for the real-time monitoring of reactants, intermediates, and products under actual reaction conditions. This provides invaluable kinetic and mechanistic information, helping to identify transient adsorbed species on a catalyst surface and elucidate the sequence of their formation.

Transient Absorption Spectroscopy: For photochemical reactions or processes involving short-lived, light-induced species, transient absorption spectroscopy is a powerful tool. This technique uses a pump-probe approach to detect species with lifetimes on the nanosecond to picosecond timescale. It has been used to characterize the ring-opened colored intermediates of structural variants of spiropyrans, which share reactive motifs with certain isoindoline systems.

Advanced Crystallography: Single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination of complex molecules. nih.gov It provides precise information on bond lengths, angles, and stereochemistry, which is crucial for verifying the outcome of novel synthetic transformations and understanding intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. nih.gov

Expanding Computational Modeling Capabilities for Predictive Chemistry

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into the structure, reactivity, and properties of molecules like 2,3-Dihydro-1H-isoindol-4-ol and its derivatives. Density Functional Theory (DFT) and other methods are increasingly used to predict reaction outcomes and guide experimental design.

Mechanism Elucidation: DFT calculations are frequently used to support proposed reaction mechanisms. researchgate.net By calculating the energies of intermediates and transition states, researchers can map out the most likely reaction pathway. For example, DFT studies have been used to support the mechanism of C-H activation cascades and cycloaddition reactions involving isoindole scaffolds. acs.orgresearchgate.net

Predicting Molecular Properties: Computational models can predict a wide range of properties for novel isoindoline derivatives before they are synthesized. This includes electronic properties, such as the HOMO-LUMO gap, which is relevant for applications in functional materials. nih.gov DFT can also be used to predict spectroscopic signatures (e.g., NMR chemical shifts, IR frequencies) to aid in the characterization of new compounds. nih.gov

Rational Design: By understanding structure-property relationships through computation, scientists can rationally design new molecules. For isoindoline-based functional materials, TD-DFT can predict photophysical properties like absorption and emission wavelengths, guiding the synthesis of new fluorophores with desired optical characteristics. acgpubs.org

Table 2: Applications of Computational Modeling in Isoindoline Research
Computational MethodApplicationPredicted ParametersReference
Density Functional Theory (DFT)Reaction Mechanism ElucidationTransition state energies, reaction pathways acs.orgresearchgate.net
DFT / TD-DFTPrediction of Molecular PropertiesHOMO/LUMO energies, spectroscopic data, photophysical properties nih.govacgpubs.org
Molecular DockingDrug-Target ProfilingBinding affinities, interaction modes nih.gov

Design of Next-Generation Functional Materials Integrating Isoindoline Scaffolds

The unique electronic and structural properties of the isoindole and isoindoline core make it an attractive scaffold for the development of advanced functional materials. Research is focused on harnessing these properties for applications in electronics, optics, and catalysis.

Fluorophores and Dyes: Isoindole derivatives are known for their fluorescent properties and have been investigated as dyes. nih.gov The rigid, planar structure and extended π-system of certain isoindoles contribute to strong fluorescence, with potential applications as biological labels and in sensing. nih.govnih.gov Research focuses on synthesizing air-stable derivatives, such as 1,3-dialkynylisoindoles, which exhibit strong fluorescence and could be valuable in the development of new functional molecules. acs.org

Organic Electronics: The delocalized π-electrons in isoindoline-1,3-dione derivatives make them candidates for use in nonlinear optical (NLO) materials. acgpubs.org Phthalocyanines, which are cyclic tetramers of isoindole, are well-known for their use in a wide range of materials applications, including digital data storage and dye-sensitized solar cells. sfu.carsc.org

Polymer Science: Isoindoline-containing monomers can be incorporated into polymers to impart specific properties. For example, the polymerization of cyano groups in some benzoxazine (B1645224) precursors can lead to the formation of stable isoindole, triazine, and phthalocyanine (B1677752) rings within a polymer matrix, significantly enhancing the thermal stability and flame resistance of materials like epoxy resins. mdpi.com

Integration of Machine Learning and AI in Isoindoline Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis and drug discovery by processing vast amounts of reaction data to predict outcomes and design new pathways.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2,3-Dihydro-1H-isoindol-4-ol?

  • Methodological Answer : Synthesis often involves coupling reactions, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated for analogous indole derivatives. For example, PEG-400:DMF solvent systems with CuI catalysis under inert atmospheres (e.g., nitrogen) can facilitate efficient heterocycle formation. Post-reaction purification via solvent extraction (e.g., ethyl acetate) and column chromatography is critical for isolating pure products . Multi-step protocols may include functional group protection/deprotection strategies, particularly for hydroxyl or amine groups in the isoindole backbone .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C) is essential for structural elucidation, with key signals for hydroxyl protons (~δ 8.6 ppm in DMSO-d6) and aromatic/heterocyclic carbons (e.g., δ 109–127 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight, while thin-layer chromatography (TLC) monitors reaction progress. For complex cases, 2D NMR (COSY, HSQC) resolves overlapping signals .

Q. How can researchers ensure purity and stability during storage?

  • Methodological Answer : Purity is validated via HPLC with UV detection (λ ~254 nm) or LC-QTOF-MS. Stability studies under varying temperatures and humidity levels (e.g., ICH guidelines) are recommended. Store derivatives in inert atmospheres (argon) at –20°C to prevent oxidation of sensitive functional groups (e.g., hydroxyl, amine) .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data for isoindole derivatives be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic molecular behavior (e.g., tautomerism) or crystal packing effects. Cross-validate using:

  • 2D NMR to confirm proton-proton proximities.
  • X-ray crystallography for solid-state conformation.
  • Computational modeling (DFT, molecular dynamics) to simulate solution-state structures.
    Contradictions in aromaticity or substituent orientation require iterative refinement of analytical workflows .

Q. What factors limit reaction yields in the synthesis of this compound derivatives?

  • Methodological Answer : Low yields often stem from:

  • Steric hindrance in bulky substituents (e.g., biphenyl groups).
  • Incomplete catalyst activation (e.g., CuI aggregation in PEG-DMF systems).
  • Competitive side reactions (e.g., over-oxidation of hydroxyl groups).
    Optimize via Design of Experiments (DoE) to test solvent polarity, catalyst loading, and reaction time. For example, increasing CuI stoichiometry from 10% to 20% improved yields in analogous triazole-indole syntheses .

Q. Are polymorphic forms of this compound documented, and how are they characterized?

  • Methodological Answer : Polymorphism is common in isoindole derivatives due to conformational flexibility. Characterize using:

  • X-ray diffraction (XRD) to identify crystal lattice variations.
  • Differential scanning calorimetry (DSC) to detect melting point differences.
  • Solubility profiling in solvents like ethanol or DMSO.
    For example, polymorphs of 3-(4-amino-1-oxo-1,3-dihydro-isoindol-2-yl)-piperidine-2,6-dione showed distinct bioavailability profiles, emphasizing the need for rigorous solid-state analysis .

Q. What computational approaches predict the biological activity of this compound analogs?

  • Methodological Answer : Use molecular docking to screen against target proteins (e.g., serotonin receptors, kinases) and QSAR models to correlate structural features (e.g., logP, H-bond donors) with activity. For instance, indole derivatives with electron-withdrawing groups showed enhanced DNA-binding affinity in studies of intercalating agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.